molecular formula C21H20N2O4 B3448199 2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide

2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide

Cat. No. B3448199
M. Wt: 364.4 g/mol
InChI Key: FRBATACNXZAJQS-UHFFFAOYSA-N
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Description

The compound “2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide” is a complex organic molecule. It contains a dibenzofuran group, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and an amide group, which is a type of functional group characterized by a carbonyl group linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dibenzofuran group consists of two benzene rings fused with a furan ring, which is a five-membered ring containing oxygen .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The dibenzofuran group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide group would likely make it somewhat soluble in polar solvents .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[[2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c22-21(25)15-6-1-3-7-17(15)23-20(24)12-26-13-9-10-19-16(11-13)14-5-2-4-8-18(14)27-19/h1,3,6-7,9-11H,2,4-5,8,12H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBATACNXZAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide
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2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide
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